2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H19NO/c1-8(2)10-5-6-12(15)11(7-10)13(14)9-3-4-9/h5-9,13,15H,3-4,14H2,1-2H3 |
InChI Key |
SMSDRWKYXGPUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol typically involves the reaction of cyclopropylmethylamine with 4-isopropylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol, enabling comparisons of physicochemical properties, synthetic routes, and applications:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Cyclopropane vs. Cyclopentane/Cyclopentyl Groups: The cyclopropane ring in the target compound imposes significant ring strain and rigidity, which may enhance stereochemical control in catalysis compared to the more flexible cyclopentyl group in 4-Chloro-2-((1R)-1-{…})phenol .
- Halogen Substitution: The chloro substituents in 4-Chloro-2-((1R)-1-{…})phenol increase electronegativity, promoting intermolecular interactions (e.g., N–H⋯Cl bonds) absent in the non-halogenated target compound .
Hydrogen Bonding and Crystal Packing
The target compound’s phenol and amine groups likely form intramolecular O–H⋯N hydrogen bonds, as seen in 4-Chloro-2-((1R)-1-{…})phenol (O1⋯N1 = 2.647 Å) .
Research Findings and Data
Table 2: Key Research Insights
- Steric Effects: The cyclopropane group in the target compound may hinder substrate binding compared to 4-Chloro-2-((1R)-1-{…})phenol’s chlorophenyl group, but enhance selectivity via rigid chiral environments .
- Solubility: The target compound’s lower solubility in polar solvents (vs. 4-Amino-2-isopropyl-5-methylphenol) may limit its use in aqueous systems but favor organic-phase reactions .
Biological Activity
2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic potential based on existing research findings.
Chemical Structure and Properties
The compound features a phenolic core with an amino group and a cyclopropylmethyl substituent, which may influence its reactivity and biological interactions. The presence of the propan-2-yl group adds steric bulk, potentially affecting its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may utilize hydrogen bonding and hydrophobic interactions to engage with these targets, leading to modulation of biological pathways.
Biological Activities
Research indicates that this compound has been investigated for several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could exhibit similar activity .
- Anticancer Properties : There is emerging evidence that the compound may possess anticancer activity. Similar phenolic compounds have been reported to inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial effects of structurally related compounds, it was found that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus.
Case Study: Anticancer Activity
Another investigation focused on the anticancer potential of phenolic compounds, revealing that certain derivatives could significantly reduce cell viability in breast cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that this compound could be optimized for better efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
